molecular formula C7H3BrF3NO3 B1409748 1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene CAS No. 1805524-57-5

1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene

Cat. No.: B1409748
CAS No.: 1805524-57-5
M. Wt: 286 g/mol
InChI Key: NZVRUDSEEUVVFA-UHFFFAOYSA-N
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Description

1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of a difluoromethoxy-fluoro-nitrobenzene precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide .

Industrial Production Methods

Industrial production of 1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene typically involves large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 1-bromo-2-difluoromethoxy-3-fluoro-5-aminobenzene.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of electron-withdrawing groups like nitro and fluorine can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene is unique due to the combination of bromine, difluoromethoxy, fluorine, and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVRUDSEEUVVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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